molecular formula C20H13N3O5 B5308347 3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5308347
M. Wt: 375.3 g/mol
InChI Key: NEPVSKGTUMGMPB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, also known as HFNQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. HFNQ is a quinazoline derivative that exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound exhibits a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of inflammatory diseases and neurodegenerative disorders. This compound also inhibits the activity of COX-2, an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability, as well as its potent anti-tumor and anti-inflammatory activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the dose and administration of this compound in lab experiments to avoid potential side effects.

Future Directions

There are several future directions for the study of 3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Another direction is the investigation of the molecular targets and signaling pathways involved in the anti-tumor and anti-inflammatory effects of this compound. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases should be explored. Overall, the study of this compound holds great promise for the development of novel treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone involves the reaction of 3-aminophenol with 2-nitro-5-(2-furyl)acrylic acid in the presence of a catalyst such as triethylamine. The resulting intermediate is then cyclized with formic acid to obtain this compound in high yield and purity. The synthesis method of this compound has been optimized to improve the yield and reduce the reaction time.

Scientific Research Applications

3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-14-5-3-4-13(12-14)22-18(10-8-15-9-11-19(28-15)23(26)27)21-17-7-2-1-6-16(17)20(22)25/h1-12,24H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPVSKGTUMGMPB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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